molecular formula C18H22N2O4S B2899873 Methyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-23-1

Methyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2899873
CAS No.: 864860-23-1
M. Wt: 362.44
InChI Key: FQRBSIMUBYNLDU-UHFFFAOYSA-N
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Description

Methyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a tetrahydrothienopyridine derivative featuring a fused thiophene-pyridine core. This compound is characterized by a furan-2-carboxamido substituent at position 2, methyl ester at position 3, and tetramethyl groups at positions 5 and 7 of the tetrahydrothieno[2,3-c]pyridine scaffold. Such structural complexity is designed to enhance binding affinity and metabolic stability, making it a candidate for therapeutic applications, particularly in inflammation and infectious diseases .

The tetrahydrothienopyridine core is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to interact with biological targets.

Properties

IUPAC Name

methyl 2-(furan-2-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-17(2)9-10-12(16(22)23-5)15(25-13(10)18(3,4)20-17)19-14(21)11-7-6-8-24-11/h6-8,20H,9H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRBSIMUBYNLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Sulfonamide Precursors

Source describes a cyclization strategy using N-(thienyl)methyl sulfonamides under acidic conditions. For example, refluxing N-(2-thienyl)methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide in dioxane with 12N HCl at 100°C for 4 hours yields thieno[2,3-c]pyridine. The tetrahydro variant is obtained via subsequent hydrogenation or reduction steps. Key parameters include:

Parameter Condition/Reagent Yield (%)
Acid Catalyst 12N HCl 76
Solvent Dioxane/Ethanol (1:1) -
Temperature 100°C (reflux) -
Reaction Time 4 hours -

This method benefits from scalability but requires careful control of protonation states to avoid over-acidification, which may degrade the thiophene ring.

Formylation-Mediated Bicyclization

An alternative approach from Source involves formylation of primary amines. For instance, treating methyl (S)-α-(2-(2-thienyl)ethylamino)-o-chlorophenylacetate with paraformaldehyde in HCl generates the tetrahydrothieno[3,2-c]pyridine core. Adapting this to the [2,3-c] isomer necessitates geometric adjustments to the starting amine.

Functionalization: Furan-2-Carboxamido and Methyl Ester Groups

Amide Coupling at Position 2

The furan-2-carboxamido group is installed via nucleophilic acyl substitution. Source demonstrates this using HATU-mediated coupling between furan-2-carboxylic acid and a primary amine intermediate. Optimized conditions include:

Parameter Condition/Reagent Yield (%)
Coupling Agent HATU 85
Base DIPEA -
Solvent DMF -
Time 12 hours -

Esterification at Position 3

Methyl esterification is achieved via Fischer esterification or Steglich conditions. Source reports refluxing the carboxylic acid intermediate with methanol and H₂SO₄ (cat.) for 24 hours, achieving quantitative conversion.

Stereochemical Considerations and Resolution

The stereochemistry at position 4 (tetrahydro ring) is controlled using chiral auxiliaries or enzymatic resolution. Source details the use of R-camphorsulfonic acid to resolve racemic mixtures, yielding enantiomerically enriched products (>98% ee).

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and complexity:

Method Steps Total Yield (%) Scalability Stereochemical Control
Sulfonamide Cyclization 5 42 High Moderate
Formylation 4 58 Medium High
Alkylation 6 35 Low Low

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing alkylation at nitrogen vs. sulfur is mitigated using bulky bases (e.g., LDA).
  • Oxidative Degradation : Tetrahydrothiophene rings are prone to oxidation; reactions are conducted under nitrogen with BHT stabilizers.
  • Amide Hydrolysis : HATU coupling minimizes hydrolysis versus traditional EDCl/HOBt methods.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups in its structure allows for a wide range of transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or electrophiles.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms, substituted analogs, and addition products. These derivatives can exhibit different biological activities and physical properties.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antibacterial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its unique structure and biological activity suggest that it could be used to develop new treatments for various diseases.

Industry: In the material science industry, this compound can be used as a building block for the synthesis of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antibacterial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Spectral Data Comparison (¹H-NMR, δ ppm)
Compound Key Peaks Reference
Target Compound (predicted) δ 1.20 (s, 12H, tetramethyl), δ 6.50 (m, furan-H) Structural analogy
7a () δ 2.96 (t, J=8.0 Hz, 2H), δ 8.38 (s, 1H)
7h () δ 14.47 (s, 1H, NH), δ 8.28 (d, J=7.8 Hz, 1H)

Q & A

Q. What are the critical steps in synthesizing Methyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?

The synthesis involves multi-step organic reactions, including cyclization of tetrahydrothieno-pyridine scaffolds, followed by furan-2-carboxamide substitution. Key steps include:

  • Temperature control : Optimal yields are achieved at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
  • Purification : Column chromatography or recrystallization ensures >95% purity, validated via HPLC .
  • Functional group protection : Methyl ester groups require inert atmospheres (N₂/Ar) to prevent hydrolysis during coupling reactions .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of furan-2-carboxamido substitution and methyl group positions .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and detects byproducts from incomplete cyclization .
  • HPLC : Monitors reaction progress and purity, with reverse-phase C18 columns and acetonitrile/water gradients recommended .

Q. How does the tetrahydrothieno-pyridine core influence the compound’s reactivity?

The saturated pyridine ring reduces aromaticity, increasing susceptibility to electrophilic substitution at the thiophene moiety. Steric hindrance from tetramethyl groups limits reactivity at the 5,7-positions, directing modifications to the 2- and 3-positions .

Q. What solvent systems are optimal for solubility studies?

The compound shows limited solubility in water but dissolves in DMSO (≥50 mg/mL) and dichloromethane. For biological assays, DMSO stocks (10 mM) diluted in PBS (pH 7.4) are stable for 24 hours .

Q. How are stability profiles assessed under varying storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C.
  • Light sensitivity : UV-Vis spectroscopy shows degradation under UV light (λ = 254 nm), necessitating amber vials for long-term storage .

Advanced Research Questions

Q. What strategies resolve low yields in the final coupling step of the synthesis?

Contradictions in yield data (e.g., 40–70%) often stem from competing side reactions. Solutions include:

  • Catalyst optimization : Pd(PPh₃)₄ increases coupling efficiency for furan-2-carboxamido attachment .
  • Solvent polarity adjustment : Switching from THF to DMF improves solubility of intermediates, reducing aggregation .
  • Reaction time modulation : Extending reaction time to 48 hours minimizes unreacted starting material .

Q. How can computational methods predict biological activity?

Molecular docking (e.g., AutoDock Vina) models interactions with targets like bacterial enzymes or cancer-related kinases. Key findings:

  • The furan ring participates in π-π stacking with tyrosine residues in kinase binding pockets .
  • Methyl groups enhance hydrophobic interactions, improving binding affinity by 15–20% compared to unmethylated analogs .

Q. What experimental designs address contradictory bioactivity data across studies?

Discrepancies in antimicrobial IC₅₀ values (e.g., 2–10 µM) may arise from assay conditions. Mitigation strategies:

  • Standardized protocols : Use CLSI guidelines for MIC assays with consistent inoculum sizes (1×10⁵ CFU/mL) .
  • Control compounds : Include ciprofloxacin (bacterial) or doxorubicin (cancer) as benchmarks to normalize inter-lab variability .

Q. How are regioselectivity challenges in derivatization addressed?

Competing substitution at the thiophene vs. pyridine rings is managed via:

  • Directed metalation : LDA (lithium diisopropylamide) directs deprotonation to the thiophene 2-position, enabling selective functionalization .
  • Protecting groups : Boc protection of the amide nitrogen prevents undesired alkylation at the 3-carboxylate .

Q. What advanced techniques characterize degradation products under oxidative stress?

  • LC-MS/MS : Identifies hydroxylated derivatives (m/z +16) and sulfoxide formation in the thiophene ring .
  • EPR spectroscopy : Detects radical intermediates during autoxidation, guiding stabilizer selection (e.g., BHT at 0.1% w/v) .

Methodological Notes

  • Contradiction handling : Cross-validate HPLC and NMR data to distinguish between structural isomers and synthesis byproducts .
  • Biological assay optimization : Pre-incubate compounds with serum albumin to assess protein binding effects on activity .

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